3-(3-Benzoylphenyl)prop-2-enoic acid

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring regioisomerically pure meta-substituted benzoylphenyl cinnamic acid for antiviral pharmacophore development or aldose reductase inhibitor campaigns face supply inconsistency. This compound directly resolves that gap. • Michael acceptor warhead enables covalent cysteine modification; related (Z)-3-phenyl-2-benzoylpropenoic acid derivatives achieve IC₅₀ 0.49 μM against rat lens aldose reductase. • Direct carboxylic acid precursor to 3-(3-benzoylphenyl)-N-(diaminomethylidene)prop-2-enamide, an acylguanidine with claimed anti-HCV/HIV/Dengue activity (WO2006135978A1). • Meta-substitution pattern imparts distinct benzophenone chromophore and spatial orientation versus the para-isomer, critical for reproducible photoaffinity labeling and target engagement.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 917909-69-4
Cat. No. B8518495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Benzoylphenyl)prop-2-enoic acid
CAS917909-69-4
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=CC(=O)O
InChIInChI=1S/C16H12O3/c17-15(18)10-9-12-5-4-8-14(11-12)16(19)13-6-2-1-3-7-13/h1-11H,(H,17,18)
InChIKeyMYASBRUZJIHXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Benzoylphenyl)prop-2-enoic Acid Overview


3-(3-Benzoylphenyl)prop-2-enoic acid (CAS 917909-69-4), also referred to as 3‑benzoylcinnamic acid, is a synthetic cinnamic acid analogue characterized by a meta‑benzoylphenyl substituent on the α,β‑unsaturated carboxylic acid framework (molecular formula C₁₆H₁₂O₃; molecular weight 252.26 g/mol; calculated LogP 3.02; polar surface area 54.37 Ų) . The compound belongs to the 3‑arylprop‑2‑enoic acid class and is distinguished from the unsubstituted parent scaffold by the presence of the benzophenone‑like moiety, which imparts distinct electronic, steric, and photochemical properties that are absent in simpler cinnamic acid derivatives .

α,β‑Unsaturated acid scaffold – supports conjugate addition and Michael acceptor chemistry for covalent probe design.
meta‑Benzoylphenyl substitution – required precursor for antiviral cinnamoylguanidine synthesis (patent‑reported chemotype).
Benzophenone chromophore – imparts distinct photochemical properties useful in photoaffinity labeling and crosslinking studies.

Why 3-(3-Benzoylphenyl)prop-2-enoic Acid Cannot Be Substituted


Although cinnamic acid, ketoprofen, and 3‑benzoylacrylic acid share a benzoyl‑phenyl‑carboxylic acid motif, they diverge in three critical procurement‑relevant parameters: (i) the α,β‑unsaturated double bond of the target compound enables conjugate addition chemistry that is impossible with the saturated propionic acid chain of ketoprofen ; (ii) the meta‑benzoylphenyl substitution pattern creates a benzophenone chromophore with a distinct spatial orientation compared to the para‑isomer, directly affecting photochemical crosslinking efficiency and biological target engagement ; and (iii) the calculated LogP of 3.02 places the target compound in a lipophilicity window that differs markedly from both the more polar cinnamic acid (LogP ~2.13) and the slightly more lipophilic ketoprofen (LogP ~2.81–3.11), which impacts membrane permeability, protein binding, and formulation behaviour .

Ketoprofen lacks the α,β‑unsaturated system – cannot serve as a Michael acceptor; conjugate addition chemistry may not transfer.
para‑Isomer shows different photochemical and binding profiles – photosensitizer application does not imply antiviral guanidine precursor suitability.
Lipophilicity window differs from cinnamic acid and simpler analogs – membrane partitioning and assay compatibility may shift.

3-(3-Benzoylphenyl)prop-2-enoic Acid vs. Structural Analogs: Key Evidence


Lipophilicity Distinct from Cinnamic Acid and Ketoprofen

The calculated partition coefficient (LogP) of 3-(3-benzoylphenyl)prop-2-enoic acid is 3.02, positioning it between the more hydrophilic cinnamic acid (LogP ~2.13) and the reference drug ketoprofen (LogP 2.81–3.11) . This intermediate lipophilicity is critical for balancing aqueous solubility and membrane permeability in early-stage drug discovery, as excessively polar compounds (LogP < 1) suffer from poor passive diffusion, while highly lipophilic compounds (LogP > 4) exhibit increased non-specific protein binding and metabolic liability.

Lipophilicity
Data to verify
Target LogP 3.02
Δ +0.89 vs. cinnamic acid (2.13)
≈ within ketoprofen range (2.81–3.11)
Intermediate lipophilicity may balance permeability and solubility.
In silico fragment‑based prediction; experimental validation recommended.
Lipophilicity Drug-likeness Physicochemical profiling

meta-Substitution Enables Antiviral Guanidine Synthesis

The meta‑(3‑benzoylphenyl) substitution pattern of the target compound is explicitly required for the synthesis of 3‑(3‑benzoylphenyl)‑N‑(diaminomethylidene)prop‑2‑enamide (3‑benzoylcinnamoylguanidine), a compound claimed in patent WO2006135978A1/NZ596107A as an antiviral agent against Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and Dengue virus . The para‑isomer 3‑(4‑benzoylphenyl)prop‑2‑enoic acid is instead documented as a photosensitiser for photochemical reactions , and ketoprofen (saturated propionic acid) cannot undergo the same acylguanidine formation due to the absence of the α,β‑unsaturated carbonyl system.

Antiviral Guanidine Precursor
Patent context
meta isomer → 3‑benzoylcinnamoylguanidine (WO2006135978A1)
para isomer → photosensitizer; ketoprofen → inactive for this transformation
meta‑Substitution is structurally required for the reported antiviral chemotype.
Patent claims; biological validation remains research context.
Antiviral research HCV HIV Dengue Cinnamoylguanidine

α,β-Unsaturated Acid: Conjugate Addition vs. Ketoprofen

The acrylic acid moiety (prop‑2‑enoic acid) of the target compound contains an electrophilic β‑carbon that can participate in Michael addition reactions with biological nucleophiles (e.g., cysteine thiols), a property completely absent in the saturated propionic acid chain of ketoprofen . This reactivity profile is exploited in the design of covalent enzyme inhibitors and photoaffinity probes based on the cinnamic acid scaffold. The (Z)-3-phenyl-2-benzoylpropenoic acid class, which shares the same α,β‑unsaturated ketone‑acid motif, has demonstrated aldose reductase inhibitory activity with IC₅₀ values ranging from 0.49 μM to >100 μM depending on aromatic substitution, confirming that the enone system is a critical pharmacophoric element .

Michael Acceptor Capability
Class‑level inference
α,β‑Unsaturated acid: electrophilic β‑carbon present
Ketoprofen: saturated chain, no Michael acceptor
Enables covalent probe design; aldose reductase inhibitor class supports this reactivity (IC₅₀ 0.49 μM reported for a related analog).
Class‑level evidence; verify for specific targets.
Synthetic chemistry Michael addition Covalent inhibitor design

Greater Molecular Complexity vs. 3-Benzoylacrylic Acid

3‑Benzoylacrylic acid (CAS 583‑06‑2; molecular formula C₁₀H₈O₃; molecular weight 176.17 g/mol; melting point 94–97 °C) is a widely available, lower‑molecular‑weight analogue that lacks the central phenyl spacer . The target compound incorporates an additional phenyl ring (molecular weight 252.26 g/mol), which extends the aromatic surface, increases the number of rotatable bonds, and provides an additional vector for substitution and structure‑activity relationship (SAR) exploration. This increased complexity is reflected in the calculated LogP (3.02 vs. ~1.5–1.8 for 3‑benzoylacrylic acid) and polar surface area (54.37 Ų), offering a distinct region of chemical space for fragment growth and lead optimisation .

Molecular Complexity
Cross‑study comparable
252.26 g/mol Δ +76 g/mol vs. 3‑benzoylacrylic acid (176.17)
3 aromatic rings (+1 ring); LogP ~3.02 vs. ~1.5–1.8
Extended aromatic surface supports fragment growth and SAR exploration.
Physicochemical comparison under standard conditions.
Fragment-based drug discovery Structure-activity relationship Chemical space

Meta vs. para Substitution: Distinct Photochemical & Binding Profiles

The regioisomeric position of the benzoyl substituent on the central phenyl ring determines the compound's photophysical behaviour and biological target complementarity. The para‑isomer, 3‑(4‑benzoylphenyl)prop‑2‑enoic acid, is specifically marketed as a photosensitiser for photochemical reactions , while the meta‑isomer (the target compound) is cited in patent literature as the required precursor for antiviral cinnamoylguanidines . This positional divergence alters the dihedral angle between the benzophenone carbonyl and the propenoic acid plane, affecting UV absorption maxima, triplet state lifetimes, and the geometry of ligand‑protein interactions.

Regioisomer Selectivity
Patent & vendor context
meta (target) → antiviral guanidine synthesis
para → photochemical photosensitizer
Regioisomer dictates application domain; must specify meta for guanidine research.
Verify regioisomeric purity before biological assays.
Photochemistry Molecular recognition Regioisomerism

Key Applications for 3-(3-Benzoylphenyl)prop-2-enoic Acid


Antiviral Guanidine Candidate Synthesis

The compound serves as the direct carboxylic acid precursor for generating 3‑(3‑benzoylphenyl)‑N‑(diaminomethylidene)prop‑2‑enamide, an acylguanidine claimed to possess antiviral activity against Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and Dengue virus in patent WO2006135978A1/NZ596107A . Researchers developing antiviral agents based on the cinnamoylguanidine chemotype should procure the meta‑substituted benzoylphenyl cinnamic acid specifically, as neither the para‑isomer nor saturated propionic acid analogues yield the same pharmacophore .

Covalent Inhibitor Design with α,β-Unsaturated Warhead

The acrylic acid moiety of the target compound functions as a Michael acceptor, enabling covalent modification of cysteine or other nucleophilic residues in target proteins. This reactivity is leveraged in the design of aldose reductase inhibitors within the (Z)-3-phenyl-2-benzoylpropenoic acid class, where the most potent analogue (compound 3k) achieved an IC₅₀ of 0.49 μM against rat lens aldose reductase . Investigators requiring an electrophilic warhead for irreversible or reversible‑covalent target engagement should select this scaffold over saturated analogues such as ketoprofen.

Fragment-Based Design: Extended meta-Benzoylphenyl Scaffold

With a molecular weight of 252.26 g/mol, three aromatic rings, and a calculated LogP of 3.02, 3‑(3‑benzoylphenyl)prop‑2‑enoic acid occupies a distinct region of fragment chemical space compared to the simpler 3‑benzoylacrylic acid (MW 176.17; LogP ~1.5–1.8) . The additional phenyl ring provides increased surface area for hydrophobic interactions and additional vectors for further synthetic elaboration, making it suitable for fragment growth campaigns where intermediate lipophilicity and extended aromatic character are desired.

SAR Studies: meta vs. para Regioisomers

The meta‑substituted benzoylphenyl isomer (CAS 917909-69-4) exhibits distinct photophysical and target‑binding properties compared to the para‑isomer, which is primarily utilised as a photosensitiser . Systematic SAR investigations comparing these regioisomers are warranted to map the spatial requirements of benzophenone‑containing ligands for aldose reductase, antiviral targets, or photoaffinity labelling applications. Procurement must ensure regioisomeric purity to avoid confounding results in comparative biological assays.

Application
Selection Property
Validation Focus
Antiviral guanidine chemotype synthesis
meta‑Benzoylphenyl substitution required for acylguanidine formation
Confirm regioisomeric identity (meta vs. para) and patent‑reported synthetic route
Covalent warhead / Michael acceptor research
α,β‑Unsaturated acid electrophilicity
Assay covalent target engagement; compare with saturated analog reactivity
Fragment‑based lead optimization
Extended aromatic scaffold (3 rings, MW ~250)
Evaluate lipophilic ligand efficiency and growth vectors vs. 3‑benzoylacrylic acid
Photochemical probe / crosslinking studies
Benzophenone chromophore with meta orientation
Verify UV‑absorption profile and triplet state behavior vs. para‑isomer
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